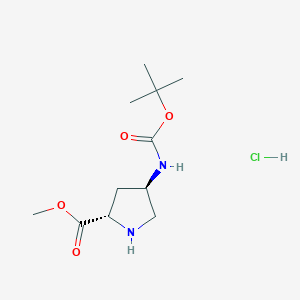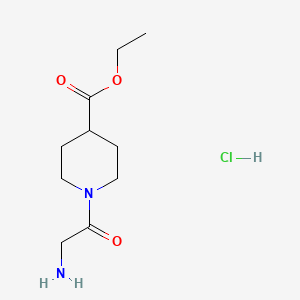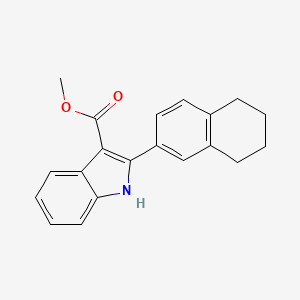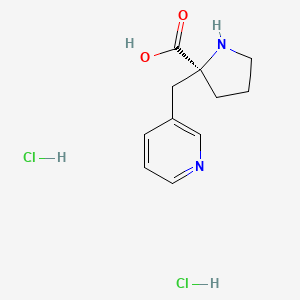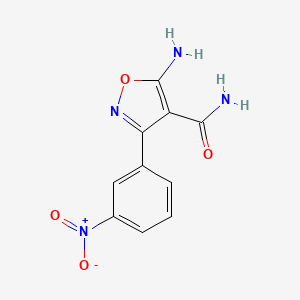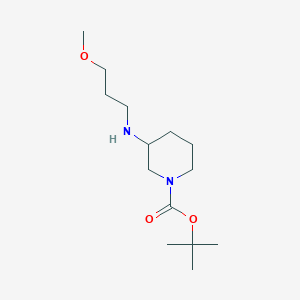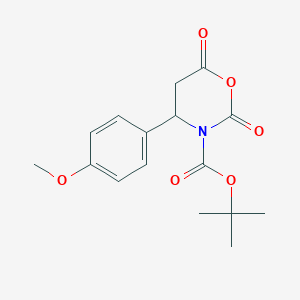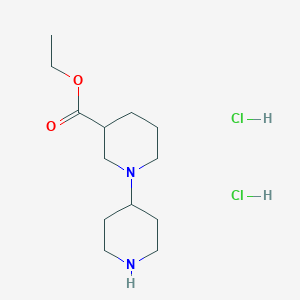
2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride
Overview
Description
2-Amino-1-(piperazin-1-yl)ethan-1-one, also known as 2-oxo-2-(1-piperazinyl)ethanamine, is a chemical compound with the molecular formula C6H13N3O . It has a molecular weight of 143.19 .
Molecular Structure Analysis
The InChI code for 2-Amino-1-(piperazin-1-yl)ethan-1-one is 1S/C6H13N3O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5,7H2 . This code provides a specific description of the molecule’s structure.
Scientific Research Applications
Antiviral Research
2-Amino-1-(piperazin-1-yl)ethan-1-one derivatives have been studied for their potential as antiviral agents, particularly against HIV. Research involving the synthesis of piperazinyl-nitroimidazole derivatives showed promising results in anti-HIV-1 and anti-HIV-2 activities, indicating the compound's potential in developing new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Antimicrobial and Antifungal Activities
The compound's derivatives have also been explored for their antimicrobial and antifungal properties. For instance, novel multifunctional ligands incorporating 2-chloro-3-amino-1,4-naphthoquinone and piperazine showed strong fluorescence emission and exhibited broad-spectrum antimicrobial activity against several pathogens, revealing potential as superior antibacterial agents compared to conventional drugs (Verma & Singh, 2015).
Antitumor Applications
Research into piperazine-based tertiary amino alcohols and their dihydrochlorides has highlighted their impact on tumor DNA methylation processes in vitro. This indicates a potential application in anticancer strategies, particularly in influencing genetic regulation within tumor cells (Hakobyan et al., 2020).
Synthetic Applications in Organic Chemistry
Beyond biomedical applications, 2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride and its derivatives have been utilized in the synthesis of various organic compounds. For example, they've been involved in the preparation of 2,4-diamino-6,7-dimethoxyquinazolines as alpha 1-adrenoceptor antagonists, highlighting the compound's versatility in creating pharmacologically active molecules (Campbell et al., 1987).
Luminescence and Photo-induced Electron Transfer
Piperazine substituted naphthalimides have been synthesized and their luminescent properties studied, revealing potential applications in fluorescence and photo-induced electron transfer processes. This opens avenues in the development of novel photonic materials and sensors (Gan, Chen, Chang, & Tian, 2003).
properties
IUPAC Name |
2-amino-1-piperazin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c7-5-6(10)9-3-1-8-2-4-9;;/h8H,1-5,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOBMRVEJGRQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




